molecular formula C22H26N2O5S B2704452 1-(2-(dimethylamino)ethyl)-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one CAS No. 636991-50-9

1-(2-(dimethylamino)ethyl)-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2704452
CAS No.: 636991-50-9
M. Wt: 430.52
InChI Key: CPOUIRGXVPOKDR-UHFFFAOYSA-N
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Description

1-(2-(dimethylamino)ethyl)-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H26N2O5S and its molecular weight is 430.52. The purity is usually 95%.
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Scientific Research Applications

Generation of Structurally Diverse Libraries

This compound is used as a starting material in alkylation and ring closure reactions, leading to a diverse library of compounds. For example, it reacts with S-alkylated dithiocarbamic acid salts and aryl mercaptans to produce dithiocarbamates and thioethers, respectively. This variety in reactions and products showcases its versatility in generating structurally diverse compounds (Roman, 2013).

Synthesis of Heterocyclic Systems

The compound plays a significant role in the synthesis of various heterocyclic systems. It serves as a reagent in the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, 4H-pyrido[1,2-a]-pyridin-4-one, and 2H-1-benzopyran-2-ones. These reactions highlight its utility in creating diverse heterocyclic structures, important in medicinal chemistry and material science (Selič, Grdadolnik, & Stanovnik, 1997).

Molecular Structure Studies

The compound's structure has been extensively studied to understand its properties better. For instance, the crystal structure of a related derivative has been solved by X-ray diffraction, providing insights into molecular interactions and stability. These studies are crucial for understanding the compound's chemical behavior and potential applications in various fields (Silva et al., 2006).

Non-Linear Optical Material Applications

The compound's derivatives have been characterized for potential use as non-linear optical (NLO) materials. This is significant in the field of photonics, where such materials are crucial for developing advanced optical devices and technologies (Singh, Rawat, & Sahu, 2014).

Properties

IUPAC Name

1-[2-(dimethylamino)ethyl]-2-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S/c1-5-29-15-9-8-14(13-16(15)28-4)19-18(20(25)17-7-6-12-30-17)21(26)22(27)24(19)11-10-23(2)3/h6-9,12-13,19,26H,5,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPOUIRGXVPOKDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCN(C)C)O)C(=O)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.